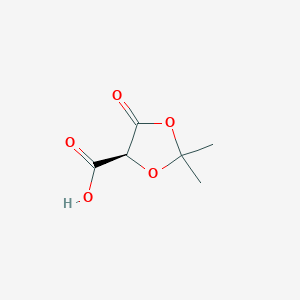
2-Heptylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptylbutanedioic acid: is an organic compound with the molecular formula C11H20O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives followed by decarboxylation. For instance, the reaction of heptyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide can yield the desired product after hydrolysis and decarboxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Esters or amides.
Applications De Recherche Scientifique
2-Heptylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Heptylbutanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparaison Avec Des Composés Similaires
- 2-Heptylhexanedioic acid
- 2-Heptylpentanedioic acid
- 2-Heptylbutanedioic acid
Comparison: this compound is unique due to its specific chain length and the presence of two carboxyl groups. This structure imparts distinct chemical properties, such as solubility and reactivity, compared to other similar dicarboxylic acids. Its specific chain length may also influence its biological activity and industrial applications.
Propriétés
Numéro CAS |
3507-63-9 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-heptylbutanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
XEMGZCWREZSLND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
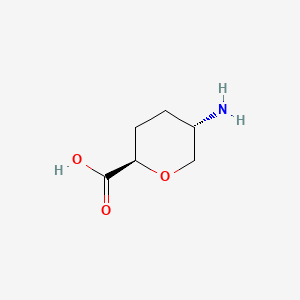
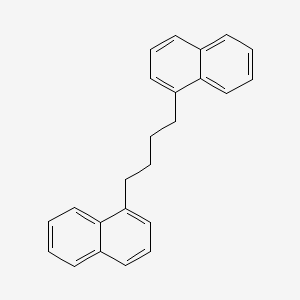
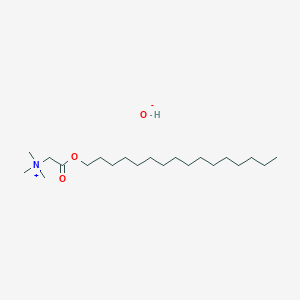
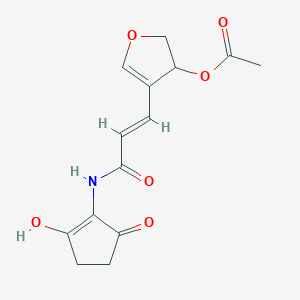

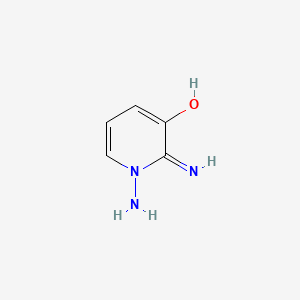
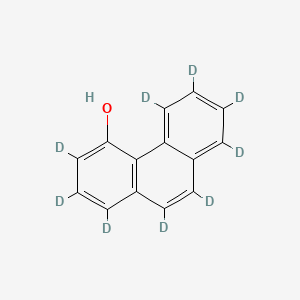
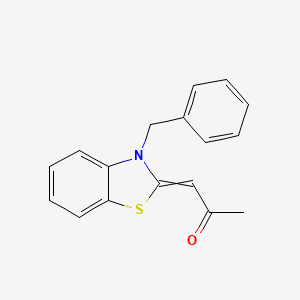

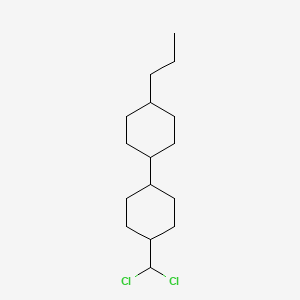
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)

